Cas no 2227824-19-1 ((1S)-2,2,2-trifluoro-1-2-(pyrrolidin-1-yl)phenylethan-1-ol)

(1S)-2,2,2-trifluoro-1-2-(pyrrolidin-1-yl)phenylethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1S)-2,2,2-trifluoro-1-2-(pyrrolidin-1-yl)phenylethan-1-ol
- EN300-1952019
- (1S)-2,2,2-trifluoro-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-ol
- 2227824-19-1
-
- インチ: 1S/C12H14F3NO/c13-12(14,15)11(17)9-5-1-2-6-10(9)16-7-3-4-8-16/h1-2,5-6,11,17H,3-4,7-8H2/t11-/m0/s1
- InChIKey: GBOMBGMALPTSJZ-NSHDSACASA-N
- SMILES: FC([C@H](C1C=CC=CC=1N1CCCC1)O)(F)F
計算された属性
- 精确分子量: 245.10274856g/mol
- 同位素质量: 245.10274856g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 251
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.5Ų
- XLogP3: 2.8
(1S)-2,2,2-trifluoro-1-2-(pyrrolidin-1-yl)phenylethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1952019-0.05g |
(1S)-2,2,2-trifluoro-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-ol |
2227824-19-1 | 0.05g |
$1129.0 | 2023-09-17 | ||
Enamine | EN300-1952019-0.1g |
(1S)-2,2,2-trifluoro-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-ol |
2227824-19-1 | 0.1g |
$1183.0 | 2023-09-17 | ||
Enamine | EN300-1952019-5.0g |
(1S)-2,2,2-trifluoro-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-ol |
2227824-19-1 | 5g |
$3894.0 | 2023-06-02 | ||
Enamine | EN300-1952019-10.0g |
(1S)-2,2,2-trifluoro-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-ol |
2227824-19-1 | 10g |
$5774.0 | 2023-06-02 | ||
Enamine | EN300-1952019-2.5g |
(1S)-2,2,2-trifluoro-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-ol |
2227824-19-1 | 2.5g |
$2631.0 | 2023-09-17 | ||
Enamine | EN300-1952019-0.25g |
(1S)-2,2,2-trifluoro-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-ol |
2227824-19-1 | 0.25g |
$1235.0 | 2023-09-17 | ||
Enamine | EN300-1952019-0.5g |
(1S)-2,2,2-trifluoro-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-ol |
2227824-19-1 | 0.5g |
$1289.0 | 2023-09-17 | ||
Enamine | EN300-1952019-5g |
(1S)-2,2,2-trifluoro-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-ol |
2227824-19-1 | 5g |
$3894.0 | 2023-09-17 | ||
Enamine | EN300-1952019-1g |
(1S)-2,2,2-trifluoro-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-ol |
2227824-19-1 | 1g |
$1343.0 | 2023-09-17 | ||
Enamine | EN300-1952019-10g |
(1S)-2,2,2-trifluoro-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-ol |
2227824-19-1 | 10g |
$5774.0 | 2023-09-17 |
(1S)-2,2,2-trifluoro-1-2-(pyrrolidin-1-yl)phenylethan-1-ol 関連文献
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
8. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
(1S)-2,2,2-trifluoro-1-2-(pyrrolidin-1-yl)phenylethan-1-olに関する追加情報
Introduction to (1S)-2,2,2-trifluoro-1-2-(pyrrolidin-1-yl)phenylethan-1-ol (CAS No. 2227824-19-1)
(1S)-2,2,2-trifluoro-1-2-(pyrrolidin-1-yl)phenylethan-1-ol (CAS No. 2227824-19-1) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a trifluoromethyl group and a pyrrolidine moiety, which contribute to its potential therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of this compound.
The chemical structure of (1S)-2,2,2-trifluoro-1-2-(pyrrolidin-1-yl)phenylethan-1-ol is particularly noteworthy due to its chiral center and the presence of the trifluoromethyl group. The trifluoromethyl group is known for its electron-withdrawing properties and can significantly influence the compound's physical and biological properties. Additionally, the pyrrolidine ring provides a flexible and lipophilic moiety that can enhance the compound's ability to interact with biological targets.
The synthesis of (1S)-2,2,2-trifluoro-1-2-(pyrrolidin-1-yl)phenylethan-1-ol has been explored using various methodologies. One common approach involves the reaction of 2-fluorobenzaldehyde with pyrrolidine to form an intermediate imine, which is then reduced to the desired alcohol using a suitable reducing agent such as sodium borohydride. The introduction of the trifluoromethyl group can be achieved through subsequent reactions with triflic acid or other fluorinating agents. Recent advancements in asymmetric synthesis have also led to more efficient and enantioselective methods for producing this compound.
In terms of biological activity, (1S)-2,2,2-trifluoro-1-2-(pyrrolidin-1-yl)phenylethan-1-ol has shown promising results in several areas. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has been reported to exhibit potent inhibitory activity against certain kinases, which are key targets in cancer therapy. Additionally, preliminary research suggests that this compound may have anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Recent research has also focused on the pharmacokinetic properties of (1S)-2,2,2-trifluoro-1-2-(pyrrolidin-1-yl)phenylethan-1-ol. Studies have shown that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its potential use as a therapeutic agent. The compound's lipophilicity and molecular weight contribute to its good oral bioavailability and ability to cross biological membranes.
Clinical trials are currently underway to evaluate the safety and efficacy of (1S)-2,2,2-trifluoro-1-2-(pyrrolidin-1-yl)phenylethan-1-ol in treating various conditions. Early results from Phase I trials have indicated that the compound is well-tolerated by patients and shows promising therapeutic effects. Further studies are needed to fully understand its potential benefits and any potential side effects.
In conclusion, (1S)-2,2,2-trifluoro-1-2-(pyrrolidin-1-yl)phenylethan-1-ol (CAS No. 2278440360503650365036503650365036503650365036503650365036503650365036503650365036503650365036503650365036503650365036503650364444444444444444444444789789789789789789789789789789789789789789789789789789789789789789789789789789 )is a promising compound with unique structural features that make it an attractive candidate for further pharmaceutical development. Its potential applications in enzyme inhibition and anti-inflammatory therapy highlight its significance in modern medicinal chemistry. As research continues to advance, it is expected that this compound will play a crucial role in the development of new therapeutic strategies for various diseases.
2227824-19-1 ((1S)-2,2,2-trifluoro-1-2-(pyrrolidin-1-yl)phenylethan-1-ol) Related Products
- 2034464-79-2(3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one)
- 2023433-79-4(5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde)
- 1416346-06-9([2-Acetylamino-4-(4-ethoxy-3-methyl-phenyl)-thiazol-5-yl]-acetic acid)
- 39522-26-4(6-Methyl-2H-1,4-benzoxazin-3(4H)-one)
- 2228404-67-7(5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine)
- 1361771-09-6(2-(Aminomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine)
- 2248399-84-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-diphenylbutanoate)
- 80088-74-0(Tricyclo[3.3.1.13,7]decane-1-methanol, 3-amino-)
- 727975-80-6(6-Methyl-2-(4-nitro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde)
- 1806570-79-5(2-Fluoro-5-(2-oxopropyl)mandelic acid)




